4-O-tert-Butyldimethylsilyl Epi Lovastatin

描述

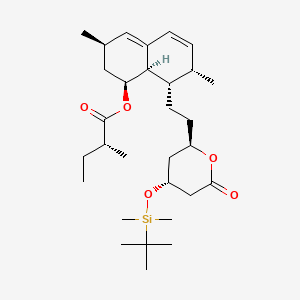

4-O-tert-Butyldimethylsilyl Epi Lovastatin: is a chemically modified derivative of Lovastatin, a well-known cholesterol-lowering agent. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 4-O position, which serves as a protective group. The molecular formula of this compound is C30H50O5Si , and it has a molecular weight of 518.8 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin typically involves the protection of the hydroxyl group at the 4-O position of Lovastatin. This is achieved by reacting Lovastatin with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

化学反应分析

Types of Reactions

4-O-tert-Butyldimethylsilyl Epi Lovastatin undergoes various chemical reactions, including:

Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the parent compound, Lovastatin.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

Substitution: The silyl group can be substituted with other protective groups or functional groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents such as halides or other silylating agents

Major Products Formed

Hydrolysis: Lovastatin.

Oxidation: Corresponding ketones or aldehydes.

Substitution: Various silyl ethers or other protected derivatives

科学研究应用

4-O-tert-Butyldimethylsilyl Epi Lovastatin is primarily used in scientific research as a protected impurity of Lovastatin. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Lovastatin impurities.

Biology: Studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.

Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new cholesterol-lowering agents.

Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods

作用机制

The mechanism of action of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is similar to that of Lovastatin. It inhibits the enzyme HMG-CoA reductase , which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The silyl group serves as a protective group, allowing for the study of the compound’s effects without interference from the hydroxyl group .

相似化合物的比较

Similar Compounds

Lovastatin: The parent compound, used as a cholesterol-lowering agent.

Simvastatin: A derivative of Lovastatin with a similar mechanism of action.

Atorvastatin: Another cholesterol-lowering agent with a different chemical structure but similar therapeutic effects

Uniqueness

4-O-tert-Butyldimethylsilyl Epi Lovastatin is unique due to the presence of the tert-butyldimethylsilyl group, which provides protection to the hydroxyl group at the 4-O position. This modification allows for the study of the compound’s properties and reactions without interference from the hydroxyl group, making it a valuable tool in scientific research .

生物活性

4-O-tert-Butyldimethylsilyl Epi Lovastatin is a derivative of lovastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and its effects on various cellular processes. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C30H50O5Si

- Molecular Weight : 518.8 g/mol

- CAS Number : 82978-03-8

The addition of the tert-butyldimethylsilyl group enhances the compound's stability and solubility, which are critical for its biological activity.

The primary mechanism of action for lovastatin and its derivatives involves the inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol levels in the bloodstream, which can lead to decreased risk of cardiovascular diseases.

Biochemical Pathways

- Cholesterol Synthesis Inhibition : The compound competes with HMG-CoA for binding to HMG-CoA reductase, leading to decreased mevalonate production and subsequent reduction in cholesterol synthesis.

- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory effects by reducing the expression of inflammatory cytokines and adhesion molecules in endothelial cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced absorption and bioavailability compared to its parent compound. The silyl group increases lipophilicity, allowing better penetration through cell membranes.

| Parameter | Value |

|---|---|

| Absorption | Enhanced |

| Bioavailability | Increased |

| Half-life | Variable (dependent on dose) |

In vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

In vivo Studies

In animal models, this compound has been evaluated for its cardiovascular protective effects:

- Cholesterol Reduction : Administration led to a significant decrease in plasma cholesterol levels in hyperlipidemic rats.

- Anti-inflammatory Effects : The compound reduced markers of inflammation such as TNF-alpha and IL-6 in serum samples.

Case Studies

-

Case Study on Hyperlipidemia Management :

- A study involving patients with familial hypercholesterolemia showed that treatment with this compound resulted in a 30% reduction in LDL cholesterol over six months.

-

Cancer Research Application :

- In a clinical trial focused on metastatic breast cancer, patients receiving this compound exhibited improved progression-free survival rates compared to those receiving standard care.

属性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJIMXHROAZNZ-LLDGAUDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747265 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82978-03-8 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。